synthesis and characterization of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride
synthesis and characterization of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride
Introduction: Bridging Structural Rigidity and Pharmacological Activity
In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents. The title compound, 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride, represents a fascinating convergence of three key structural motifs:
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The Cyclopropane Ring: This three-membered carbocycle introduces conformational rigidity, locking the substituents into a precise spatial arrangement. This can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] The strained ring system also imparts unique electronic properties that can influence metabolic stability and reactivity.
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The Sulfonamide Group: A cornerstone of drug discovery, the sulfonamide functional group is present in a vast array of FDA-approved drugs, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[2][3] Its ability to act as a hydrogen bond donor and acceptor, and to mimic the transition state of certain enzymatic reactions, makes it a privileged scaffold.[4][5]
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The Aminomethyl Group: This feature positions the molecule as a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[6][7] Dysregulation of the GABA system is implicated in numerous neurological and psychiatric disorders, making GABA analogs a rich area for drug development.
This guide provides a comprehensive overview of a proposed synthetic route to 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride, followed by a detailed protocol for its structural and purity characterization. The methodologies are presented with a focus on the underlying chemical principles, providing researchers and drug development professionals with the rationale needed to adapt and troubleshoot these procedures.
Proposed Synthesis Pathway: A Multi-step Approach
The overall workflow is designed to sequentially install the required functional groups while employing protective group strategies to ensure chemoselectivity.
Caption: Proposed synthetic workflow for 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride.
Detailed Experimental Protocols
Protocol 1: Mono-reduction of 1,1-Cyclopropanedicarboxylic Acid
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Rationale: The selective reduction of one carboxylic acid group in the presence of another is achieved using borane-tetrahydrofuran complex (BH₃-THF), which is known for its chemoselectivity towards carboxylic acids over many other functional groups.
-
Procedure:
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To a dry 1 L round-bottom flask under an inert nitrogen atmosphere, add 1,1-cyclopropanedicarboxylic acid (1.0 eq).
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Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 5 M concentration).
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Cool the solution to 0 °C using an ice bath.
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Slowly add BH₃-THF complex (1.0 M in THF, 1.1 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C, followed by 1 M HCl.
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Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclopropane-1-carboxylic acid.
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Protocol 2: Decarboxylative Chlorosulfonylation
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Rationale: This key step leverages a modern copper-catalyzed method to convert a carboxylic acid directly into a sulfonyl chloride.[8] This approach avoids harsh conditions often associated with traditional methods and has been shown to be effective for s-rich aliphatic substrates.
-
Procedure:
-
In a photochemically transparent vessel, combine 1-(hydroxymethyl)cyclopropane-1-carboxylic acid (1.0 eq), [Cu(MeCN)₄]BF₄ (0.5 eq), and Selectfluor (1.5 eq).
-
Add anhydrous acetonitrile (MeCN) to achieve a 0.5 M concentration.
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Bubble sulfur dioxide (SO₂) gas (2.0 eq) through the solution.
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Irradiate the mixture with 365 nm LEDs for 12 hours at room temperature.
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Upon completion, the reaction mixture containing the intermediate 1-(hydroxymethyl)cyclopropane-1-sulfonyl chloride is used directly in the next step.
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Protocol 3: Sulfonamide Formation
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Rationale: The highly reactive sulfonyl chloride intermediate is readily converted to the primary sulfonamide by reaction with ammonia. The reaction is typically fast and high-yielding.[9]
-
Procedure:
-
Cool the crude reaction mixture from Protocol 2 to 0 °C.
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Slowly add an excess of aqueous ammonia (28-30% solution) while stirring vigorously.
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Allow the mixture to warm to room temperature and stir for 2 hours.
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Extract the aqueous layer with dichloromethane (DCM) to remove non-polar impurities.
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Acidify the aqueous layer with 2 M HCl and then extract the product into ethyl acetate.
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Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclopropane-1-sulfonamide.
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Protocol 4-6: Conversion of Alcohol to Amine
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Rationale: A standard three-step sequence is employed to convert the primary alcohol into a primary amine. This involves activation of the alcohol as a good leaving group (mesylate), displacement with azide, and subsequent reduction. This sequence is reliable and generally proceeds with high yields.
-
Procedure:
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(Mesylation): Dissolve 1-(hydroxymethyl)cyclopropane-1-sulfonamide (1.0 eq) in DCM at 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate.
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(Azide Displacement): Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C for 6 hours. Cool, dilute with water, and extract with ethyl acetate. Wash, dry, and concentrate to yield 1-(azidomethyl)cyclopropane-1-sulfonamide.
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(Reduction): Dissolve the azide in methanol. Add Palladium on carbon (10% Pd/C, 0.1 eq by weight). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 12 hours. Filter the reaction through Celite®, washing with methanol. Concentrate the filtrate to yield the free base, 1-(aminomethyl)cyclopropane-1-sulfonamide.
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Protocol 7: Hydrochloride Salt Formation
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Rationale: The final free base is converted to its hydrochloride salt to improve stability, crystallinity, and aqueous solubility, which are desirable properties for a drug candidate.
-
Procedure:
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Dissolve the crude 1-(aminomethyl)cyclopropane-1-sulfonamide in a minimal amount of methanol.
-
Add a solution of HCl in 1,4-dioxane (4.0 M, 1.1 eq) dropwise at 0 °C.
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Stir for 30 minutes. A white precipitate should form.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride.[10]
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Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques provide a self-validating system where data from each method corroborates the proposed structure.
Caption: Correlation of analytical techniques with structural features of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.1 | s (singlet) | 2H | -CH₂-NH₃⁺ | Singlet due to adjacent quaternary carbon. Deshielded by the amino group. |
| ~1.5 | m (multiplet) | 2H | Cyclopropane C-H | Diastereotopic protons on one side of the cyclopropane ring. |
| ~1.2 | m (multiplet) | 2H | Cyclopropane C-H | Diastereotopic protons on the other side of the cyclopropane ring. |
Note: Amine (NH₃⁺) and sulfonamide (NH₂) protons are exchangeable in D₂O and may not be observed. In DMSO-d₆, they would appear as broad singlets.
Table 2: Predicted ¹³C NMR Data (101 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~45 | -CH₂-NH₃⁺ | Aliphatic carbon attached to an electron-withdrawing amino group. |
| ~40 | C(SO₂NH₂)(CH₂NH₃⁺) | Quaternary carbon, deshielded by two heteroatom-containing groups. |
| ~15 | Cyclopropane -CH₂- | Highly shielded aliphatic carbons characteristic of a cyclopropane ring. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition.[11]
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Expected Ion: For the free base (C₄H₁₀N₂O₂S), the molecular weight is 150.05 g/mol .
-
Predicted m/z: In positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 151.0536.[12]
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Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of the sulfonamide group (-SO₂NH₂) or cleavage of the aminomethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[13] The spectrum would be obtained from a KBr pellet.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3300 | Medium | N-H stretch | Sulfonamide (-NH₂) |
| ~3000-2800 | Broad, Strong | N-H stretch | Ammonium (-NH₃⁺) |
| ~1320 | Strong | Asymmetric S=O stretch | Sulfonamide (-SO₂NH₂) |
| ~1150 | Strong | Symmetric S=O stretch | Sulfonamide (-SO₂NH₂) |
Rationale: The presence of strong, sharp bands for the S=O stretches are highly characteristic of the sulfonamide group.[14] A broad absorption centered around 3000 cm⁻¹ is indicative of the ammonium salt.
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, and N in the final compound, offering a definitive confirmation of its empirical formula.
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Molecular Formula: C₄H₁₁ClN₂O₂S
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Molecular Weight: 186.66 g/mol
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Theoretical Composition:
-
C: 25.74%
-
H: 5.94%
-
N: 15.01%
-
S: 17.18%
-
Cl: 18.99%
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Conclusion and Future Outlook
This guide outlines a scientifically sound, albeit proposed, synthetic route and a comprehensive characterization protocol for 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride. The successful synthesis and verification of this molecule would provide a valuable tool for researchers in neuroscience and drug discovery. Its unique structure, combining the rigidity of a cyclopropane ring with the well-established pharmacophores of a sulfonamide and a GABA analog backbone, makes it a compelling candidate for screening against a variety of biological targets, particularly those within the central nervous system. Further studies could explore its potential as an inhibitor of GABA transaminase, its activity at GABA receptors, or its potential as an inhibitor of carbonic anhydrases, a known target for many sulfonamide drugs.[5][6]
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